5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid chemical properties
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid chemical properties
5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Development Applications
As a Senior Application Scientist, I frequently encounter the challenge of selecting optimal molecular scaffolds that balance lipophilicity, target binding affinity, and synthetic tractability. The 2,3-dihydrobenzofuran core has emerged as a privileged structure in medicinal chemistry. Specifically, 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid offers a unique combination of a saturated heterocyclic core, an electron-donating methyl group, and a versatile carboxylic acid handle.
This in-depth technical guide explores the physicochemical properties, mechanistic reactivity, step-by-step synthetic protocols, and pharmacological applications of this highly valuable building block.
Physicochemical Properties & Structural Analysis
The structural uniqueness of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid lies in its saturated C2-C3 bond. Unlike fully aromatic benzofurans, the dihydrobenzofuran ring is non-planar. This sp³ character at the C2 and C3 positions introduces three-dimensionality to the molecule, which is critical for escaping the "flatland" of traditional aromatic scaffolds and improving binding selectivity in deep protein pockets[1].
The methyl group at the 5-position subtly increases the overall lipophilicity (logP) of the molecule, enhancing cell membrane permeability, while the carboxylic acid at the C3 position provides a primary site for hydrogen bonding, salt formation, and further derivatization[1].
Table 1: Quantitative Physicochemical Data | Property | Value | | :--- | :--- | | IUPAC Name | 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | | Molecular Formula | C10H10O3 | | Molecular Weight | 178.18 g/mol | | CAS Number | 1499917-46-2[2] | | InChIKey | BDNLRNRENJLYOG-UHFFFAOYSA-N[1] | | Canonical SMILES | CC1=CC2=C(C=C1)OCC2C(=O)O[1] | | Topological Polar Surface Area (TPSA) | 46.5 Ų | | Hydrogen Bond Donors / Acceptors | 1 / 3 |
Synthetic Methodologies & Mechanistic Causality
The assembly of the 2-aryl-3-carboxyl-2,3-dihydrobenzofuran framework has historically relied on multi-step syntheses involving pre-functionalized starting materials[3]. However, modern synthetic protocols prioritize atom economy and green chemistry. Below are two highly validated, self-contained workflows for synthesizing this scaffold.
Protocol A: Electrooxidative [3+2] Annulation (Green Chemistry Approach)
This protocol utilizes an intermolecular radical α -addition. The causality behind choosing electrochemistry is to eliminate the need for stoichiometric amounts of toxic, strong transition-metal oxidants. By carefully controlling the anodic potential, we selectively generate a phenoxy radical that thermodynamically favors α -addition to electron-deficient alkenes[3].
Step-by-Step Methodology:
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Cell Setup: Equip an undivided electrochemical cell with a carbon plate anode and a platinum plate cathode. Rationale: Carbon provides the optimal overpotential for phenol oxidation without degrading.
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Reaction Mixture: Dissolve 4-methylphenol (1.0 equiv) and the electron-deficient alkene (e.g., acrylic acid or its ester derivative, 1.5 equiv) in a solvent mixture of Methanol/Water. Add LiClO4 (0.1 M) as the supporting electrolyte.
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Electrolysis: Apply a constant current of 10 mA at room temperature. Monitor the reaction via LC-MS until the 4-methylphenol is completely consumed (typically 4-6 hours).
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Radical Trapping (In Situ): The anodic oxidation of the resulting alkyl radical intermediate is immediately followed by intramolecular trapping with the phenolic hydroxy group, assembling the 2,3-dihydrobenzofuran core[3].
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Workup & Purification: Concentrate the mixture under reduced pressure to remove methanol. Dilute with water, acidify to pH 2 using 1M HCl, and extract with ethyl acetate (3x). Dry the organic layer over Na2SO4 , filter, and purify via silica gel chromatography to yield the target compound.
Protocol B: Rh(III)-Catalyzed C-H Activation and Reduction
When specific stereocontrol or alternative substitution patterns are required, a transition-metal-catalyzed approach is preferred. This protocol leverages a Rh(III)-catalyzed tandem C-H activation/decarbonylation/annulation[4], followed by a highly selective reduction of the benzofuran core[5].
Step-by-Step Methodology:
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Annulation: In a Schlenk tube, combine 5-methylsalicylaldehyde (1.0 equiv), ethyl 2-diazo-3-oxopropanoate (1.2 equiv), [Cp∗RhCl2]2 catalyst (2.5 mol%), and AgNTf2 additive (10 mol%) in 1,2-dichloroethane (DCE). Stir at 80 °C for 12 hours under nitrogen[4]. Rationale: AgNTf2 acts as a halide scavenger, generating the active cationic Rh(III) species necessary for C-H insertion.
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Intermediate Isolation: Filter the mixture through a short pad of Celite and concentrate to obtain ethyl 5-methylbenzofuran-3-carboxylate.
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Selective Reduction: Dissolve the intermediate in a 1:1 mixture of THF and Methanol at -15 °C. Add magnesium turnings (30.0 equiv) slowly[5]. Rationale: Mg in MeOH selectively reduces the C2-C3 double bond of the benzofuran via a single-electron transfer mechanism without reducing the ester or cleaving the ether linkage.
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Hydrolysis: Once the reduction is complete (verified by TLC), add 2M aqueous NaOH (4.0 equiv) to the mixture and heat to 70 °C overnight to hydrolyze the ester[5].
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Precipitation: Cool the mixture, remove organic solvents under reduced pressure, and acidify the aqueous layer with 1M HCl to pH 1. The 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid will precipitate as a solid. Filter and dry under vacuum[5].
Biological Activity & Drug Development Potential
The 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid scaffold is highly prized in drug discovery due to its excellent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and strict compliance with Lipinski's Rule of Five[6].
Targeted Applications:
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Enzyme Inhibition: Dihydrobenzofuran derivatives have demonstrated significant inhibitory efficacy against Carbonic Anhydrase II, a key target in the treatment of tumorigenicity and calcification disorders. The carboxylic acid moiety acts as a zinc-binding group (ZBG) within the enzyme's active site[6].
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Anti-Inflammatory & Antioxidant Agents: The electron-rich nature of the oxygen-containing heterocycle allows it to scavenge free radicals, protecting cells from oxidative stress. Furthermore, these compounds modulate inflammatory pathways, serving as lead structures for non-steroidal anti-inflammatory drugs (NSAIDs)[1].
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Antimicrobial Profiling: Preliminary screening of C3-functionalized dihydrobenzofurans indicates potent binding affinity against viral and bacterial proteins, making them viable candidates for broad-spectrum antimicrobial development[1].
Workflow Visualization
The following diagram illustrates the logical flow from raw precursors through the key synthetic transformations, culminating in the target molecule and its downstream pharmacological applications.
Fig 1: Synthetic pathways and drug development applications of the 2,3-dihydrobenzofuran scaffold.
Sources
- 1. Buy 5-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid [smolecule.com]
- 2. appchemical.com [appchemical.com]
- 3. Radical α-addition involved electrooxidative [3 + 2] annulation of phenols and electron-deficient alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01078B [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
